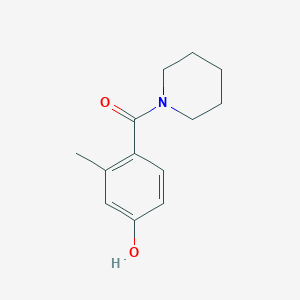
(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone
Vue d'ensemble
Description
“(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as 4’-hydroxy-2’-methylacetophenone, 1-4-hydroxy-2-methylphenyl ethanone, 4-hydroxy-2-methylacetophenone, 2-methyl-4-hydroxyacetophenone, and others .
Molecular Structure Analysis
The molecular structure of “(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” can be represented by the SMILES stringCC(=O)C1=CC=C(O)C=C1C . This indicates that the compound has a carbonyl group (=O) attached to a methyl group (CH3) and a phenyl ring (C6H5), which is substituted with a hydroxyl group (-OH) and a methyl group (CH3). Physical And Chemical Properties Analysis
“(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” has a molecular weight of 150.18 g/mol . It is an off-white to beige to tan powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized derivatives of (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone to explore their antimicrobial potential. For instance, research has led to the development of new molecular entities exhibiting significant antimicrobial activities. These entities are designed to target microbial infections effectively, showing a promising avenue for developing new antimicrobial agents (Asian Journal of Chemistry, 2017).
Anticancer Activities
The compound and its derivatives have also been investigated for their potential anticancer properties. For example, novel derivatives have been synthesized to explore their antileukemic activity, highlighting the piperidine framework's role in anticancer efficacy. These studies suggest that certain derivatives can inhibit the growth of human leukemia cells, offering a pathway for developing new anticancer treatments (Chemical Biology & Drug Design, 2011).
Chemical Synthesis and Structural Analysis
In the realm of chemical synthesis, the compound has served as a cornerstone for synthesizing various sulfur-containing analogues targeting the vesicular acetylcholine transporter in the brain, showcasing its versatility in creating bioactive molecules for neurological research (ChemMedChem, 2018). Additionally, structural analyses have been conducted to understand the compound's configuration better and its interactions at the molecular level, providing insights into its mechanism of action and facilitating the design of more effective derivatives (Acta Crystallographica Section E: Crystallographic Communications, 2015).
Propriétés
IUPAC Name |
(4-hydroxy-2-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-9-11(15)5-6-12(10)13(16)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLPHTVHZLKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)



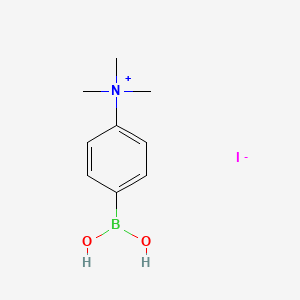

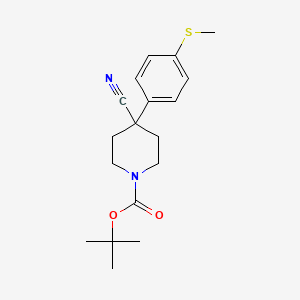
![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)
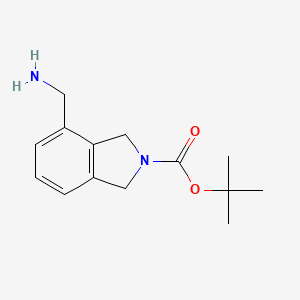
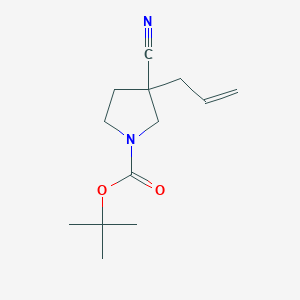

![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)